molecular formula C7H6FI B3383661 1-(Fluoromethyl)-3-iodobenzene CAS No. 456-45-1

1-(Fluoromethyl)-3-iodobenzene

Cat. No. B3383661
CAS RN: 456-45-1
M. Wt: 236.02 g/mol
InChI Key: CLGUNKIQACZLMY-UHFFFAOYSA-N
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Description

Fluoromethyl compounds are a class of organic compounds containing a fluoromethyl group (-CH2F). They are used in various applications due to the unique properties imparted by the fluorine atom, such as increased stability, altered reactivity, and changes in biological activity .


Synthesis Analysis

The synthesis of fluorinated compounds is a topic of significant interest in chemistry. There are two main strategies for the enzymatic synthesis of fluorinated compounds: (1) C-F bonds are directly formed to obtain fluorine-containing compounds. (2) Complex fluorinated compounds are synthesized from simple fluorine-containing modules .


Molecular Structure Analysis

The molecular structure of fluoromethyl compounds can be influenced by the presence of fluorine atoms. Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .


Chemical Reactions Analysis

Fluoroalkylation reactions, such as tri-, di-, and mono-fluoromethylations and other perfluoroalkylations and polyfluoroalkylations, represent one of the most straightforward and efficient methods for the incorporation of a fluoroalkyl group (such as CF3, CF2H, or CH2F group) into organic molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of fluoromethyl compounds can be significantly influenced by the presence of the fluoromethyl group. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

Scientific Research Applications

Synthesis of Peptidyl Mono-Fluoromethyl Ketones (FMKs)

Peptidyl mono-fluoromethyl ketones (FMKs) are a class of biologically active molecules that show potential as both protease inhibitors for the treatment of a range of diseases and as chemical probes for the interrogation of cellular processes . 1-(Fluoromethyl)-3-iodobenzene could potentially be used in the synthesis of these FMKs .

Protease Inhibitors

FMKs have been developed as protease inhibitors . Proteases are enzymes that break down proteins and peptides, and inhibiting their activity can be useful in treating diseases where these enzymes are overactive .

Chemical Probes for Cellular Processes

FMKs can also be used as chemical probes for the interrogation of cellular processes . These probes can help scientists understand how cells function and how diseases develop .

Medicinal Chemistry

Peptidyl fluoromethyl ketones occupy a pivotal role in the current scenario of synthetic chemistry, thanks to their numerous applications as inhibitors of hydrolytic enzymes . They can be used as probes to study the proteolytic activity of the aforementioned proteases and to elucidate their role in the insurgence and progress on several diseases .

Treatment of Topical Diseases

Peptidyl fluoromethyl ketones are also currently highly exploited for the target-based design of compounds for the treatment of topical diseases such as various types of cancer and viral infections .

Fluorescent Probes

1-(Fluoromethyl)-3-iodobenzene could potentially be used in the development of fluorescent probes . These probes are used in a wide range of research and industrial fields, facilitating the rapid detection of chemical substances of interest as well as the study of important physiological and pathological processes at the cellular level .

Mechanism of Action

The mechanism of action of fluoromethyl compounds can vary depending on the specific compound and its application. For example, fluorometholone, a type of fluoromethyl compound, is used as an anti-inflammatory agent in ophthalmic use .

Safety and Hazards

The safety and hazards associated with fluoromethyl compounds can vary depending on the specific compound. It’s important to refer to the specific safety data sheet (SDS) for each compound for detailed information .

Future Directions

The future directions in the study of fluoromethyl compounds are likely to involve further exploration of their synthesis, properties, and applications. There is ongoing interest in developing new methodologies for the synthesis of fluorinated compounds, as well as exploring their potential uses in various fields such as pharmaceuticals and materials science .

properties

IUPAC Name

1-(fluoromethyl)-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FI/c8-5-6-2-1-3-7(9)4-6/h1-4H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGUNKIQACZLMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801306651
Record name 1-(Fluoromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Fluoromethyl)-3-iodobenzene

CAS RN

456-45-1
Record name 1-(Fluoromethyl)-3-iodobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=456-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Fluoromethyl)-3-iodobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801306651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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